An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylthio)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-(methylthio)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. As a molecule incorporating a carboxylic acid, a fluorine atom, and a methylthio group, its characteristics are governed by the interplay of these functional groups. Understanding these properties is paramount for its application in synthesis, formulation, and biological studies.
Chemical Identity and Molecular Structure
2-Fluoro-5-(methylthio)benzoic acid is a substituted aromatic carboxylic acid. Its structure, confirmed by its IUPAC name and various spectroscopic identifiers, is fundamental to its chemical behavior.
-
Molecular Formula: C₈H₇FO₂S[3]
The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a carboxylic acid group at position 1, and a methylthio group at position 5. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating and lipophilic character of the methylthio group, creates a unique electronic and steric environment that dictates its reactivity and physical properties.
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="2.6,-0.75!"]; O1 [label="O", pos="3.4,0!"]; O2 [label="OH", pos="3.4,-1.5!"]; F1 [label="F", pos="-2.6,-0.75!"]; S1 [label="S", pos="0,3!"]; C8 [label="CH3", pos="0,4.5!"];
// Edges for bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- C7; C7 -- O1 [style=solid]; C7 -- O2 [style=solid]; C2 -- F1; C1 -- S1; S1 -- C8;
}
Figure 1: 2D structure of 2-Fluoro-5-(methylthio)benzoic acid.Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-5-(methylthio)benzoic acid is presented below. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source/Method |
| Molecular Weight | 186.20 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | (Typical for similar compounds) |
| Melting Point | 160-162 °C (for the related 2-Fluoro-5-methylbenzoic acid) | [5] |
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and acetone.[1][6][7][8] | |
| pKa | Data not available. Estimated to be in the range of 3-4 for the carboxylic acid group. | (Based on substituted benzoic acids) |
| LogP (calculated) | 2.40 | [1][2] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons and the fluorine atom. The methyl protons should appear as a singlet, and the carboxylic acid proton as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine, carboxylic acid, and methylthio substituents. The methyl carbon of the methylthio group will be the most upfield signal.[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of its functional groups.[12][13] Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, expected around 1700 cm⁻¹.
-
C-F stretching vibrations, which can appear in the fingerprint region.
-
C-S stretching vibrations.
-
Aromatic C-H and C=C stretching and bending vibrations.[14]
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (186.2).[15] Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[16][17][18] The presence of the sulfur and fluorine atoms would also lead to characteristic fragmentation pathways.[19][20]
Experimental Protocols for Physicochemical Characterization
For researchers aiming to experimentally determine the physicochemical properties of 2-Fluoro-5-(methylthio)benzoic acid, the following established methodologies are recommended.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline 2-Fluoro-5-(methylthio)benzoic acid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; Powder [label="Powder Sample"]; Load [label="Load Capillary"]; Powder -> Load [label="2-3 mm"]; }
subgraph "cluster_measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; Place [label="Place in Apparatus"]; Heat [label="Heat"]; Observe [label="Observe & Record"]; Place -> Heat [label="Controlled Rate"]; Heat -> Observe [label="Onset & Completion"]; }
Load -> Place [lhead="cluster_measurement", ltail="cluster_prep", color="#34A853"]; Observe -> Report [color="#EA4335"]; Report [label="Report Melting Range", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Figure 2: Workflow for melting point determination.Solubility Assessment
Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.
Protocol: Visual Solubility Determination
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Weigh a precise amount of 2-Fluoro-5-(methylthio)benzoic acid (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each vial.
-
Mixing: Agitate the vials (e.g., using a vortex mixer or sonicator) at a controlled temperature for a set period.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at that concentration. If not, the compound can be classified as partially soluble or insoluble. For quantitative analysis, gravimetric or chromatographic methods can be employed on the saturated solution.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group and is critical for understanding its ionization state at different pH values.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of 2-Fluoro-5-(methylthio)benzoic acid of known concentration in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
start [label="Prepare Acid Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; titrate [label="Titrate with Standard Base"]; record [label="Record pH vs. Volume"]; plot [label="Plot Titration Curve"]; analyze [label="Determine Half-Equivalence Point"]; pKa [label="pKa = pH at half-equivalence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> titrate; titrate -> record; record -> plot; plot -> analyze; analyze -> pKa; }
Figure 3: Logical flow for pKa determination.Safety and Handling
Based on available safety data sheets, 2-Fluoro-5-(methylthio)benzoic acid is classified as harmful and an irritant.[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications in Research and Development
The structural motifs present in 2-Fluoro-5-(methylthio)benzoic acid make it a valuable building block in medicinal chemistry and agrochemical synthesis.
-
Pharmaceuticals: The presence of the fluorinated benzoic acid moiety is common in many drug candidates. The methylthio group can be a site for further functionalization or can contribute to the lipophilicity and metabolic stability of a molecule. It is used as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[3]
-
Agrochemicals: Similar structures are explored in the development of new herbicides and fungicides.[3]
Conclusion
References
-
Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. Retrieved from [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Retrieved from [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(methylthio)benzoicacid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methanesulfonyl-benzoic acid. Retrieved from [Link]
-
(n.d.). Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). 2-(Methylthio)benzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Fluoro-5-(methylthio)benzoicacid. Retrieved from [Link]
-
(n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
-
(n.d.). Value Beyond Measure Certificate of Analysis. Retrieved from [Link]
-
(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
AOBChem USA. (n.d.). 3-Fluoro-5-methyl-2-(methylthio)benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
(n.d.). infrared spectroscopic studies of 2-methylthio benzoic acid based on dft calculation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Retrieved from [Link]
-
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. aceschem.com [aceschem.com]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. digital.library.unt.edu [digital.library.unt.edu]
- 9. rsc.org [rsc.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectrabase.com [spectrabase.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 2-(METHYLTHIO)BENZOIC ACID(3724-10-5) MS spectrum [chemicalbook.com]
- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. youtube.com [youtube.com]
- 18. Solved Please provide the fragmentation pattern for Benzoic | Chegg.com [chegg.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. benchchem.com [benchchem.com]
